molecular formula C7H3Cl2IO2 B6187185 2,4-dichloro-6-iodobenzoic acid CAS No. 1346679-10-4

2,4-dichloro-6-iodobenzoic acid

Cat. No.: B6187185
CAS No.: 1346679-10-4
M. Wt: 316.9
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Description

2,4-Dichloro-6-iodobenzoic acid is an organic compound with the molecular formula C7H3Cl2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2,4-dichlorobenzoic acid. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions . The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 6-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex biaryl or alkyne compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-iodobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to active sites and blocking substrate access. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets . In chemical reactions, the iodine atom can facilitate coupling reactions through oxidative addition and reductive elimination mechanisms involving palladium catalysts .

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic Acid: Similar structure but lacks chlorine atoms.

    2,4-Dichlorobenzoic Acid: Lacks the iodine atom.

    2-Chloro-6-iodobenzoic Acid: Similar structure but has only one chlorine atom.

Uniqueness

2,4-Dichloro-6-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens can enhance its reactivity and specificity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

1346679-10-4

Molecular Formula

C7H3Cl2IO2

Molecular Weight

316.9

Purity

0

Origin of Product

United States

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